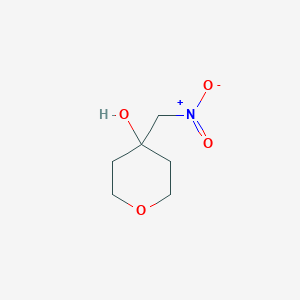

4-(Nitromethyl)oxan-4-ol

Description

Contextual Placement within Nitrated Organic Compounds

4-(Nitromethyl)oxan-4-ol belongs to the broad class of nitrated organic compounds, which are characterized by the presence of one or more nitro groups (-NO₂). The nitro group is a powerful electron-withdrawing group, a feature that significantly influences the chemical reactivity of the parent molecule. acs.org Due to the strong electron-withdrawing nature of the nitro group, the adjacent carbon atom in primary and secondary nitroalkanes exhibits acidic properties, allowing for the formation of a stabilized carbanion (nitronate). acs.org This reactivity is fundamental to many carbon-carbon bond-forming reactions.

Nitrated organic compounds are pivotal in various areas of chemistry. They serve as key intermediates in the synthesis of a wide array of functional groups, including amines, carbonyls, and other nitrogen-containing heterocycles. nih.gov The transformation of the nitro group into other functionalities provides a versatile synthetic toolkit for organic chemists. nih.gov

Relevance of Oxane Derivatives in Contemporary Synthetic Chemistry

The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, is a prevalent structural motif in a vast number of natural products and biologically active molecules. nih.gov Its presence is notable in pyranose sugars, such as glucose, highlighting its fundamental role in biology. rushim.ru In medicinal chemistry, the tetrahydropyran (B127337) (THP) ring system is frequently incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and receptor binding. nih.gov

The synthesis of substituted oxane derivatives is a major focus in organic synthesis. acs.org Various methodologies have been developed for the construction of the tetrahydropyran ring, reflecting its importance as a structural scaffold. acs.org

Historical Development of Related Chemical Scaffolds

The primary synthetic route to β-nitro alcohols like this compound is the Henry reaction, also known as the nitroaldol reaction. Discovered in 1895 by Louis Henry, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. nih.gov This classic carbon-carbon bond-forming reaction has been a cornerstone of organic synthesis for over a century due to the synthetic versatility of the resulting β-nitro alcohol products. nih.gov

The synthesis of nitroalkanes themselves dates back to 1872, with Victor Meyer's work on the reaction of alkyl halides with silver nitrite. rushim.ru Over the years, numerous methods have been developed for the preparation of nitroalkanes, enhancing their availability as key building blocks in synthesis. acs.org

The development of synthetic methods for tetrahydropyran rings has also been an area of continuous research. acs.org Early methods often relied on the hydrogenation of dihydropyrans. rushim.ru Modern organic synthesis employs a wide range of strategies for constructing the THP ring, including various cyclization reactions. acs.org

Overview of Research Trajectories for this compound

Specific research focused solely on this compound is limited in the publicly available scientific literature. However, based on the reactivity of its constituent functional groups, several research trajectories can be envisioned. The primary avenue of investigation would likely involve the further transformation of the nitro and hydroxyl groups.

Reduction of the nitro group would lead to the corresponding β-amino alcohol, a valuable synthon for the preparation of amino sugars and other biologically relevant molecules. Oxidation of the tertiary alcohol is not feasible without breaking a carbon-carbon bond, but the nitro group can be converted to a carbonyl group via the Nef reaction, yielding a keto-alcohol. Dehydration of the tertiary alcohol could potentially lead to a nitro-olefin, a versatile intermediate for Michael additions.

Given the prevalence of the oxane scaffold in medicinal chemistry, another research direction would be the evaluation of this compound and its derivatives for biological activity. The combination of the polar nitro and hydroxyl groups with the relatively non-polar oxane ring could impart interesting pharmacological properties.

Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 50289-14-0 | ChemScene |

| Molecular Formula | C₆H₁₁NO₄ | ChemScene |

| Molecular Weight | 161.16 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | ChemScene |

| LogP | -0.1954 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the Henry (nitroaldol) reaction. This reaction involves the base-catalyzed addition of nitromethane (B149229) to tetrahydropyran-4-one. nih.govscielo.br

Reaction Scheme:

The reaction is typically carried out in the presence of a suitable base, which deprotonates the nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. Subsequent protonation of the resulting alkoxide yields the final product, this compound. The use of cyclic ketones like tetrahydropyran-4-one in the Henry reaction can be advantageous due to reduced steric hindrance compared to some acyclic ketones, potentially leading to better reaction yields and reproducibility. scielo.br

Structure

3D Structure

Properties

IUPAC Name |

4-(nitromethyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c8-6(5-7(9)10)1-3-11-4-2-6/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGLCLPZYKTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726640 | |

| Record name | 4-(Nitromethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-14-0 | |

| Record name | 4-(Nitromethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitromethyl Oxan 4 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu For 4-(nitromethyl)oxan-4-ol, the most logical and common disconnection is at the C-C bond between the quaternary ring carbon and the nitromethyl group. This disconnection is the reverse of a nitroaldol (Henry) reaction. lkouniv.ac.inscitepress.org

This primary disconnection reveals two key synthons: a carbonyl acceptor synthon, specifically an electrophilic ketone on a tetrahydropyran (B127337) ring, and a nitromethyl anion donor synthon. egrassbcollege.ac.inox.ac.uk The corresponding synthetic equivalents for these synthons are tetrahydropyran-4-one and nitromethane (B149229), respectively. youtube.com

A secondary set of disconnections involves breaking the C-O bonds of the tetrahydropyran ring itself, which points toward various strategies for constructing the heterocyclic scaffold. amazonaws.com This two-pronged approach, focusing on the Henry reaction and the synthesis of the cyclic ketone, forms the basis of most synthetic routes.

Classical Nitration Approaches for Introducing the Nitromethyl Moiety

While "nitration" often refers to the introduction of a nitro group (-NO2) onto a molecule, typically an aromatic ring, using reagents like mixed nitric and sulfuric acid, this method is not suitable for constructing the nitromethyl (-CH2NO2) group in this compound. nih.govresearchgate.net Direct nitration of an alkyl side chain can be unselective and lead to multiple products. psu.edu

The most effective and widely used method for introducing the nitromethyl moiety in this context is the Henry reaction (or nitroaldol reaction). scielo.br This reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. psu.edu In the synthesis of this compound, this involves the addition of the anion of nitromethane (the nitronate) to the electrophilic carbonyl carbon of tetrahydropyran-4-one. youtube.comscielo.br The reaction is typically reversible, especially with ketones, and requires careful selection of a base catalyst to drive it towards the desired β-nitro alcohol product. scielo.br

Strategies for Tetrahydropyran-4-ol Scaffold Construction

The tetrahydropyran-4-ol scaffold, specifically its oxidized precursor tetrahydropyran-4-one, is a crucial building block. nih.gov Several methods exist for its synthesis:

From Bis(2-chloroethyl) ether: One industrial method involves the reaction of bis(2-chloroethyl)ether with ethanol, water, and carbon dioxide in the presence of a mixed oxide catalyst (Zr-Ce-Ti-Al) and cesium iodide. This process can achieve high purity and yield. chemicalbook.com

From 3-Chloropropionyl Chloride: A two-stage process starting from 3-chloropropionyl chloride and ethylene (B1197577) gas can produce 1,5-dichloropentan-3-one, which is then cyclized to form tetrahydropyran-4-one. google.comrsc.org

Prins Cyclization: Homoallylic alcohols can react with aldehydes in a Prins cyclization to form tetrahydropyran-4-ol derivatives. organic-chemistry.org This method offers a route to substituted tetrahydropyrans with good stereoselectivity. researchgate.net

From Dihydropyran-4-one: The catalytic hydrogenation of dihydropyran-4-one or pyran-4-one over a metal catalyst (such as palladium, platinum, or nickel) is another viable route to tetrahydropyran-4-one. google.com

Double-Conjugate Addition: Tetrahydropyran-4-one derivatives can be synthesized via the double-conjugate addition of water to divinyl ketones. researchgate.net

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached from both convergent and divergent perspectives.

Convergent Synthesis: This is the most common approach. It involves the separate synthesis of the two main building blocks—tetrahydropyran-4-one and the nitromethane nucleophile—which are then combined in a final step. nih.gov For example, tetrahydropyran-4-one is prepared via one of the multi-step methods described previously, and then subjected to the Henry reaction with nitromethane. This strategy allows for the optimization of each synthetic branch independently before the final coupling.

Divergent Synthesis: A divergent approach would begin with a common intermediate, such as tetrahydropyran-4-one, which is then used to create a library of related compounds. nih.gov Starting with tetrahydropyran-4-one, one branch would lead to this compound via the Henry reaction. Other branches could involve reactions like Grignard additions, Wittig reactions, or reductive aminations at the carbonyl group to produce a diverse set of tetrahydropyran derivatives from a single precursor.

Optimization of Reaction Conditions and Catalyst Systems

The success of the synthesis hinges on the optimization of the Henry reaction between tetrahydropyran-4-one and nitromethane. The lower electrophilicity of ketones compared to aldehydes makes this reaction challenging. scielo.br Key variables include the catalyst, solvent, temperature, and reaction time.

A variety of basic catalysts can be employed:

Homogeneous Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. scielo.br Tetra-n-butylammonium fluoride (B91410) (TBAF) has also been used. scielo.brpsu.edu

Heterogeneous Bases: Solid-supported bases like potassium carbonate (K2CO3) or basic ion-exchange resins (e.g., Amberlyst A-21) offer the advantage of easy removal from the reaction mixture, simplifying purification. scielo.br

Metal Complexes: While more commonly used for asymmetric reactions, certain metal complexes can catalyze the addition of nitromethane to ketones. nih.gov

Phase Transfer Catalysts: In biphasic systems (e.g., water-dichloromethane), phase transfer catalysts like tetrabutylammonium (B224687) halides can improve yields by facilitating the transport of the nitronate anion into the organic phase. sctunisie.org

The choice of catalyst can significantly impact yield and reaction time. Below is a table summarizing catalyst systems used for Henry reactions with ketones.

| Catalyst System | Substrate Type | Solvent | Typical Conditions | Yield | Reference |

| DBU (excess CH3NO2) | Cyclohexanone | None | Room Temp, 18h | 83% (dinitro) | scielo.br |

| K2CO3 (catalytic) | Aliphatic Ketones | None | Room Temp | 30-84% | scielo.br |

| Amberlyst® A-21 | Cyclic Ketones | None | Room Temp | Moderate | scielo.br |

| TBAF·3H2O | Aliphatic Ketones | THF | Room Temp | Moderate-Good | scielo.br |

| Cinchona Alkaloids | α-Ketoesters | Toluene | -40 °C to Room Temp | High (up to 98%) | nih.gov |

This table presents data for Henry reactions with various ketones to illustrate the range of conditions and is not specific to tetrahydropyran-4-one.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles can make the synthesis more environmentally benign. Key areas for improvement include:

Solvent Choice: The Prins cyclization for creating the tetrahydropyran ring can be performed in water using a water-tolerant catalyst like phosphomolybdic acid. organic-chemistry.org Some Henry reactions can be conducted under solvent-free conditions, using a heterogeneous catalyst like Amberlyst A-21, which minimizes solvent waste. scielo.brpsu.edu

Catalysis: The use of heterogeneous or recyclable catalysts is a core principle of green chemistry. Solid-supported bases (K2CO3, Amberlyst) for the Henry reaction and recyclable catalysts for the synthesis of the tetrahydropyran-4-one scaffold align with this goal. scielo.brchemicalbook.com

Atom Economy: The Henry reaction is an addition reaction, which is inherently atom-economical as all atoms from the reactants are incorporated into the product. This contrasts with substitution or elimination reactions that generate byproducts.

Energy Efficiency: Performing reactions at room temperature, as is possible with several catalytic systems for the Henry reaction, reduces energy consumption compared to reactions requiring heating or cooling. scielo.br

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the primary chemoselectivity challenge is ensuring the desired nitroaldol addition occurs without promoting side reactions. researchgate.net With strong bases and excess nitromethane, a second addition or subsequent elimination reactions can occur. scielo.br Using milder, catalytic conditions helps favor the formation of the desired mono-adduct.

Regioselectivity: This concerns where on a molecule a reaction occurs. For the synthesis of this compound from tetrahydropyran-4-one, regioselectivity is not a factor as the ketone is symmetrical with respect to the carbonyl group. However, in syntheses of substituted analogs starting from asymmetrically substituted tetrahydropyran-4-ones, the regioselectivity of the nucleophilic attack would need to be controlled.

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a concern for its synthesis. However, if the tetrahydropyran ring were to contain pre-existing stereocenters, the addition of the nitromethyl group could lead to diastereomers. Furthermore, the development of asymmetric Henry reactions using chiral catalysts (e.g., chiral metal complexes or cinchona alkaloids) allows for the synthesis of chiral β-nitro alcohols with high enantioselectivity. nih.gov This methodology would be critical for synthesizing enantiomerically pure analogs of the target compound.

Chemical Reactivity and Transformation Pathways of 4 Nitromethyl Oxan 4 Ol

Reactions Involving the Nitromethyl Group

The nitromethyl group is a highly versatile functional handle, primarily due to the electron-withdrawing nature of the nitro moiety which acidifies the adjacent methylene (B1212753) protons.

One of the most synthetically valuable transformations of the nitro group is its reduction to a primary amine. This conversion turns the electron-withdrawing nitro group into a basic, nucleophilic amino group, fundamentally altering the molecule's chemical properties. The product of this reaction, 4-(aminomethyl)oxan-4-ol, is a β-amino alcohol, a structural motif present in many biologically active compounds.

A variety of reducing agents can accomplish this transformation. Common methods include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Raney Ni) under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) in the presence of a transition metal salt, or metal-acid systems like tin or iron in hydrochloric acid are also effective.

Table 1: Plausible Conditions for the Reduction of 4-(Nitromethyl)oxan-4-ol

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Product |

| H₂, Pd/C (5-10%) | Methanol, Ethanol | Room temperature, 1-50 atm H₂ | 4-(Aminomethyl)oxan-4-ol |

| Fe, HCl or NH₄Cl | Ethanol/Water | Reflux | 4-(Aminomethyl)oxan-4-ol |

| LiAlH₄ | THF, Diethyl ether | 0 °C to reflux; requires subsequent aqueous workup | 4-(Aminomethyl)oxan-4-ol |

| SnCl₂, HCl | Ethanol | Room temperature to reflux | 4-(Aminomethyl)oxan-4-ol |

This table represents common methods for nitro group reduction and illustrates expected outcomes for this compound.

The protons on the carbon adjacent to the nitro group are acidic (pKa ≈ 17 in DMSO for nitromethane) and can be removed by a base to form a resonance-stabilized nitronate anion. nih.gov This anion is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

While the most prominent example is the Henry reaction itself (see 3.1.3), this nucleophile can also engage in other important transformations such as Michael additions to α,β-unsaturated carbonyl compounds or nucleophilic substitution reactions with suitable electrophiles like alkyl halides. These reactions provide pathways to further elaborate the carbon skeleton of the molecule.

The compound this compound is itself a product of the Henry (or nitroaldol) reaction. nih.govgeorganics.sk This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. nih.gov In this case, nitromethane (B149229) adds to the carbonyl group of tetrahydropyran-4-one.

The Henry reaction is reversible, a phenomenon known as the retro-Henry reaction. nii.ac.jp Under certain conditions, particularly acidic or sometimes basic environments, this compound can decompose back into its starting materials, tetrahydropyran-4-one and nitromethane. This reversibility is a critical consideration in planning multi-step syntheses involving this compound. nii.ac.jp The reaction is typically catalyzed by a base, which deprotonates the nitromethane to generate the nucleophilic nitronate anion. nih.gov

Table 2: Synthesis of this compound via the Henry Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent(s) | Product |

| Tetrahydropyran-4-one | Nitromethane | NaOH, KOH, Triethylamine (Et₃N), DBU, TBAF | Methanol, Water, THF | This compound |

This table outlines the general conditions for the formation of the title compound via the Henry Reaction.

Transformations of the Tertiary Alcohol Functionality

The tertiary alcohol at the C4 position of the oxane ring is sterically hindered, which influences its reactivity. Unlike primary or secondary alcohols, it cannot be oxidized without breaking carbon-carbon bonds.

Esterification of tertiary alcohols is often challenging due to steric hindrance around the hydroxyl group, which impedes the approach of acylating agents. However, the reaction can be achieved under specific conditions. For example, reaction with a highly reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) can yield the corresponding ester. Another approach involves using a carboxylic acid in the presence of a strong acid catalyst, such as a sulfonic acid cation exchange resin, which can facilitate direct esterification.

Etherification is similarly hindered. Williamson ether synthesis is generally not feasible as the tertiary alkoxide is a poor nucleophile and elimination reactions tend to predominate. Acid-catalyzed etherification with another alcohol is also difficult and prone to side reactions like elimination.

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions (e.g., using chromate (B82759) or permanganate (B83412) reagents). Such reactions typically require harsh conditions that would likely cleave carbon-carbon bonds and degrade the molecule.

The most significant reaction pathway for the tertiary alcohol, particularly in conjunction with the adjacent nitromethyl group, is elimination (dehydration). The loss of a water molecule results in the formation of a nitroalkene, 4-(nitromethylidene)oxane. This reaction is a common follow-up or side reaction to the Henry reaction and can be promoted by heat or strong acids/bases. researchgate.netsigmaaldrich.com The dehydration of β-nitro alcohols is a synthetically useful method for preparing nitroalkenes. researchgate.net For tertiary alcohols, this elimination typically proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate after protonation of the hydroxyl group. google.com

Table 3: Potential Elimination Reaction of this compound

| Reactant | Reagent/Conditions | Mechanism | Product |

| This compound | H₂SO₄ or H₃PO₄, heat | E1 | 4-(Nitromethylidene)oxane |

| This compound | POCl₃, Pyridine | E2-like | 4-(Nitromethylidene)oxane |

| This compound | Dibutyltin oxide (Bu₂SnO), heat tandfonline.com | Concerted | 4-(Nitromethylidene)oxane |

This table shows plausible conditions for the dehydration of the title compound to form the corresponding nitroalkene.

Rearrangement Processes

Specific rearrangement processes for this compound have not been detailed in the available literature. However, tertiary alcohols, particularly under acidic conditions, are known to undergo rearrangement reactions. csueastbay.eduyoutube.comlibretexts.org Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at the C4 position of the tetrahydropyran (B127337) ring. This intermediate could potentially undergo ring-opening or other skeletal rearrangements, although such pathways would be highly dependent on the specific reaction conditions. Additionally, β-nitro alcohols can undergo a retro-Henry reaction, especially under basic conditions, which would lead to the decomposition of the molecule back to tetrahydropyran-4-one and nitromethane. tandfonline.commdpi.com

Reactivity of the Tetrahydropyran Ring System

The tetrahydropyran ring is a common motif in many natural products and is generally stable. organic-chemistry.org However, its reactivity can be influenced by its substituents.

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes. wikipedia.org For this compound to undergo RCM, it would first need to be appropriately functionalized with two terminal alkene moieties. There are no specific examples in the literature of this compound being used in RCM.

Ring-opening metathesis polymerization (ROMP) is a possibility for strained cyclic olefins, which is not the case for the saturated tetrahydropyran ring. However, ring-opening of the tetrahydropyran ring can be achieved under certain conditions, for instance, using strong Lewis acids or via reductive cleavage. acs.orgnih.gov The presence of the nitro group might influence the conditions required for such a ring-opening.

Functionalization of Peripheral Positions

Functionalization of the tetrahydropyran ring in this compound at positions other than C4 would likely follow established methods for the functionalization of saturated heterocycles. This could involve radical halogenation followed by nucleophilic substitution, or directed C-H activation, although the presence of the tertiary alcohol and the acidic proton of the nitromethyl group would need to be considered and potentially protected.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations of reactions involving this compound are not available. However, the mechanisms of the fundamental reactions of its functional groups are well-understood.

Henry Reaction: The formation of this compound proceeds via the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of tetrahydropyran-4-one. wikipedia.org Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine. wikipedia.org Catalytic hydrogenation over palladium, platinum, or Raney nickel is a common method. lkouniv.ac.in The mechanism of this reduction is complex and proceeds through various intermediates, such as nitroso and hydroxylamine (B1172632) species.

Nef Reaction: Under basic conditions, the nitromethyl group can be converted to its nitronate salt. Treatment of this salt with strong acid leads to the formation of a ketone (in this case, likely leading to ring-opening or decomposition) and nitrous oxide. wikipedia.org

Reactions of the Tertiary Alcohol: Reactions at the tertiary alcohol, such as substitution, would likely proceed through an SN1 mechanism involving the formation of a tertiary carbocation. youtube.comlibretexts.org Dehydration reactions are also possible under acidic conditions. libretexts.org

Role as a Synthetic Intermediate and Building Block

While specific applications of this compound as a synthetic intermediate are not widely reported, its structure suggests potential utility in organic synthesis. The presence of two modifiable functional groups, the hydroxyl and the nitro group, makes it a potentially versatile building block. youtube.com

Reduction of the nitro group would lead to 4-(aminomethyl)oxan-4-ol, a β-amino alcohol. This structural motif is present in various biologically active molecules and can be a precursor for the synthesis of ligands for catalysis or other complex molecular architectures. The transformation of the nitro group into other functionalities, or its use in further carbon-carbon bond-forming reactions, could also be envisioned. wikipedia.org

Below is a table summarizing the potential transformations of this compound based on the general reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Product(s) |

| Nitromethyl | Reduction | 4-(Aminomethyl)oxan-4-ol |

| Nitromethyl | Nef Reaction | Products of ring-opening/decomposition |

| Tertiary Alcohol | Dehydration | Alkenes derived from the tetrahydropyran ring |

| Tertiary Alcohol | Substitution (SN1) | 4-substituted-4-(nitromethyl)oxanes |

| Both | Retro-Henry Reaction | Tetrahydropyran-4-one and Nitromethane |

Derivatization and Analogue Synthesis Based on the 4 Nitromethyl Oxan 4 Ol Scaffold

Synthesis of Homologues and Analogues with Varied Substituents

The synthesis of homologues and analogues of 4-(nitromethyl)oxan-4-ol with varied substituents can be envisioned through several synthetic routes. A primary method for introducing the this compound core is the Henry (nitroaldol) reaction between tetrahydropyran-4-one and nitromethane (B149229). wikipedia.orgorganic-chemistry.org By modifying the starting materials, a range of analogues can be accessed.

Variation of the Ketone: The use of substituted tetrahydropyran-4-ones allows for the introduction of substituents at various positions on the oxane ring. For instance, employing 2-methyltetrahydropyran-4-one or 3-phenyltetrahydropyran-4-one in the Henry reaction would yield the corresponding substituted this compound analogues.

Variation of the Nitroalkane: Similarly, employing higher nitroalkanes in the Henry reaction with tetrahydropyran-4-one provides a direct route to homologues. For example, the reaction with nitroethane would produce 4-(1-nitroethyl)oxan-4-ol. This approach allows for the introduction of alkyl or aryl substituents on the carbon atom bearing the nitro group.

The following table illustrates the potential for generating analogues through the Henry reaction with various substituted ketones and nitroalkanes.

| Starting Ketone | Nitroalkane | Product |

| Tetrahydropyran-4-one | Nitromethane | This compound |

| 2-Methyltetrahydropyran-4-one | Nitromethane | 2-Methyl-4-(nitromethyl)oxan-4-ol |

| Tetrahydropyran-4-one | Nitroethane | 4-(1-Nitroethyl)oxan-4-ol |

| 3-Phenyltetrahydropyran-4-one | Nitromethane | 3-Phenyl-4-(nitromethyl)oxan-4-ol |

Preparation of Cyclic and Acyclic Derivatives

The functional groups of this compound serve as starting points for the synthesis of a variety of cyclic and acyclic derivatives.

Cyclic Derivatives: Intramolecular reactions can lead to the formation of bicyclic structures. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, could yield spirocyclic piperidine (B6355638) derivatives. The tertiary alcohol could also participate in cyclization reactions, potentially through dehydration to an alkene followed by intramolecular cycloaddition or through etherification with a suitable tethered functional group. General methods for the synthesis of tetrahydropyran-containing spirocycles often involve Prins-type cyclizations. organic-chemistry.org

Acyclic Derivatives: The oxane ring can be cleaved under specific conditions to yield acyclic derivatives. For example, treatment with strong Lewis acids or via hydrogenolysis could potentially open the ring to afford substituted diols or ethers. The nitro group can be converted to other functionalities, such as an aldehyde or a carboxylic acid via the Nef reaction, leading to a range of acyclic products. organic-chemistry.org

Below is a table outlining potential transformations leading to cyclic and acyclic derivatives.

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Intramolecular cyclization | Spirocyclic piperidine |

| This compound | Dehydration (e.g., acid catalyst) | 4-(Nitromethylidene)oxane |

| This compound | Ring-opening conditions (e.g., HBr, heat) | Acyclic bromo-alcohol |

| This compound | Nef reaction (e.g., NaNO₂, H₂SO₄) | 4-Hydroxyoxane-4-carbaldehyde |

Introduction of Chirality and Diastereomeric Synthesis

The synthesis of chiral and diastereomerically pure derivatives of this compound is a significant area of interest, given the importance of stereochemistry in biologically active molecules.

Asymmetric Henry Reaction: The initial Henry reaction can be performed under asymmetric conditions using chiral catalysts to afford enantiomerically enriched this compound. A variety of chiral ligands and metal complexes have been developed for asymmetric Henry reactions of ketones. organic-chemistry.org

Diastereoselective Reactions: For analogues with multiple stereocenters, diastereoselective synthesis is crucial. The stereochemical outcome of reactions on the this compound scaffold can be influenced by the existing stereocenter at the C4 position. For example, the reduction of the nitro group or addition to a double bond introduced at the 4-position can proceed with facial selectivity, leading to the preferential formation of one diastereomer. The synthesis of highly substituted tetrahydropyrans often relies on stereoselective methods. nih.gov

The following table provides hypothetical examples of chiral and diastereoselective syntheses.

| Reaction | Chiral Catalyst/Auxiliary | Product Stereochemistry |

| Tetrahydropyran-4-one + Nitromethane | Chiral copper-bis(oxazoline) complex | (R)- or (S)-4-(Nitromethyl)oxan-4-ol |

| 4-(Nitromethylidene)oxane | Diastereoselective reduction | (4R,xR)- or (4R,xS)-4-(Nitromethyl)oxane |

| Substituted Tetrahydropyran-4-one + Nitroalkane | Achiral base | Diastereomeric mixture of products |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. While specific MCRs incorporating this compound are not well-documented, its functional groups suggest potential for its use in such reactions.

The primary amine, obtained from the reduction of the nitro group, could serve as a component in various MCRs, such as the Ugi or Passerini reactions. Alternatively, the aldehyde generated from the Nef reaction could participate in MCRs like the Biginelli or Hantzsch reactions to generate diverse heterocyclic scaffolds. The development of novel MCRs involving functionalized tetrahydropyrans is an active area of research.

A hypothetical multi-component reaction involving a derivative of this compound is presented below.

| MCR Type | Components | Potential Product |

| Ugi Reaction | 4-Amino-4-(hydroxymethyl)oxane, an aldehyde, an isocyanide, a carboxylic acid | Complex acyclic peptide-like structure |

| Biginelli Reaction | 4-Hydroxyoxane-4-carbaldehyde, urea, ethyl acetoacetate | Dihydropyrimidinone fused to the oxane ring |

Theoretical and Computational Chemistry Studies on 4 Nitromethyl Oxan 4 Ol

Molecular Geometry Optimization and Conformational Analysis

The conformational landscape of 4-(nitromethyl)oxan-4-ol is primarily dictated by the tetrahydropyran (B127337) (oxan) ring. The oxan ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents at the C4 position—a hydroxyl group and a nitromethyl group—introduces complex stereoelectronic effects that can influence the ring's geometry.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable conformers and the energetic barriers between them. For a molecule like this compound, geometry optimization would likely reveal a preference for a chair conformation where the bulkier nitromethyl group occupies an equatorial position to reduce 1,3-diaxial interactions. The orientation of the hydroxyl group would also be critical, with potential for intramolecular hydrogen bonding with the ether oxygen or the nitro group, which could stabilize certain conformations. In some substituted pyran systems, a "flattened-boat" conformation has been observed, and this possibility would also need to be considered in a thorough conformational analysis. bohrium.com

A representative data table of optimized geometric parameters, based on typical values for similar functionalized tetrahydropyrans, is presented below. These values are illustrative and would be refined by specific quantum chemical calculations for the title compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-O (ring) | 1.43 Å |

| C-C (ring) | 1.53 Å | |

| C-C (exocyclic) | 1.54 Å | |

| C-N | 1.49 Å | |

| N-O | 1.22 Å | |

| C-O (hydroxyl) | 1.42 Å | |

| O-H | 0.96 Å | |

| Bond Angle | ∠COC (ring) | 112.0° |

| ∠CCC (ring) | 110.0° | |

| ∠C(3)-C(4)-C(5) | 109.5° | |

| ∠C(ring)-C(4)-C(exocyclic) | 111.0° | |

| ∠C-C-N | 110.0° | |

| ∠O-N-O | 125.0° | |

| Dihedral Angle | Axial vs. Equatorial Energy Difference | 1-3 kcal/mol |

Electronic Structure and Bonding Analysis

The electronic properties of this compound are significantly influenced by the highly polar nitro group and the hydroxyl group. The nitro group is a strong electron-withdrawing group, which can polarize the electron density of the entire molecule. nih.gov This has a profound effect on the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and ether groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the nitromethyl group, particularly the nitrogen and oxygen atoms, rendering this part of the molecule electrophilic and prone to nucleophilic attack. researchgate.net

An illustrative table of electronic properties is provided below. These values are representative and would be determined with greater precision through specific calculations.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 - 4.5 D |

| Mulliken Charge on N (nitro) | +0.5 to +0.7 |

| Mulliken Charge on O (nitro) | -0.4 to -0.6 |

| Mulliken Charge on O (hydroxyl) | -0.7 to -0.9 |

Reaction Pathway Prediction and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces. For this compound, several reaction pathways could be of interest, such as dehydration, reactions involving the nitro group (e.g., reduction or participation in C-C bond formation), and reactions of the hydroxyl group.

The nitro group in nitroalkanes can be converted to other functional groups, and the alpha-protons to the nitro group are acidic, allowing for the formation of a nitronate ion which is a versatile nucleophile. nih.gov Theoretical studies can predict the activation energies for these transformations. For instance, the elimination of water from the tertiary alcohol could be acid or base-catalyzed, and computational modeling can determine the favorability of different pathways and the structures of the corresponding transition states.

Transition state theory combined with quantum chemical calculations allows for the determination of reaction rates. The characterization of transition states, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics of a reaction.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which serve as a valuable aid in the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These theoretical spectra can be compared with experimental data to confirm the presence of key functional groups. The characteristic stretching frequencies for the O-H, C-O, and NO2 groups are of particular interest. Nitro groups in nitroalkanes typically show strong absorption bands around 1550 cm⁻¹ and 1375 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions, when correlated with experimental spectra, can help in assigning the signals to specific nuclei within the molecule and confirming the proposed stereochemistry.

A table of predicted key IR frequencies is shown below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Illustrative) |

| O-H | Stretching | 3200 - 3600 |

| C-H | Stretching | 2850 - 3000 |

| NO₂ | Asymmetric Stretching | 1540 - 1560 |

| NO₂ | Symmetric Stretching | 1370 - 1385 |

| C-O (ether) | Stretching | 1080 - 1150 |

| C-O (alcohol) | Stretching | 1000 - 1050 |

Quantum Chemical Calculations of Energetic Profiles

Quantum chemical calculations are essential for determining the thermodynamic properties of molecules. The heat of formation, Gibbs free energy of formation, and reaction energies can be computed with a reasonable degree of accuracy using methods like DFT (e.g., B3LYP functional) and more advanced ab initio methods. researchgate.net

For this compound, calculating the energetic profiles of its various conformers would provide a deeper understanding of its conformational preferences at different temperatures. Furthermore, the energetic profiles of potential reaction pathways can reveal whether a reaction is thermodynamically favorable and can help in predicting the product distribution.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about specific stationary points on the potential energy surface, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.gov MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent.

By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for flexible molecules where multiple low-energy conformations may exist. The results of MD simulations can be used to generate a more complete picture of the molecule's conformational preferences and its dynamic interactions with its surroundings.

Advanced Spectroscopic Methodologies for Structural Elucidation of 4 Nitromethyl Oxan 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is a cornerstone for determining the constitution and configuration of organic molecules in solution. For 4-(Nitromethyl)oxan-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's stereochemistry and dynamic conformational behavior.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ is presented below. The oxane ring protons are diastereotopic and would be expected to show complex splitting patterns.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C2/C6 | ~63.5 | ~3.70 (axial), ~3.60 (equatorial) | m |

| C3/C5 | ~35.0 | ~1.65 (axial), ~1.50 (equatorial) | m |

| C4 | ~70.0 | - | - |

| CH₂NO₂ | ~80.0 | ~4.50 | s |

To definitively establish the molecular framework, a series of 2D NMR experiments are required.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. For this compound, it would show correlations between the protons on C2 and C3 (and C6 and C5), confirming the connectivity within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the proton signals to their corresponding carbon atoms in the oxane ring and the nitromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different parts of the molecule. Key correlations would be expected from the protons of the nitromethyl group (CH₂NO₂) to the quaternary carbon C4 and from the protons on C3/C5 to C4, unequivocally establishing the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing critical information about the molecule's stereochemistry and preferred conformation. For instance, observing a NOE between the axial protons at C2/C6 and C3/C5 would support a chair conformation. The relative orientation of the nitromethyl and hydroxyl groups could also be probed by looking for NOEs between the nitromethyl protons and the protons of the oxane ring.

The oxane ring of this compound is not static and can undergo conformational exchange, primarily through ring inversion between two chair forms. In one conformer, the nitromethyl group would be in an axial position, and in the other, it would be equatorial. The hydroxyl group would have the opposite orientation.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these conformational dynamics. At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position may be averaged. doi.org Upon cooling, the exchange rate slows, and separate signals for the axial and equatorial protons of each conformer might be observed. doi.org

By analyzing the coalescence of these signals and performing lineshape analysis, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. nih.gov For related oxane systems, these energy barriers are typically in the range of 8-12 kcal/mol. doi.org The relative populations of the two chair conformers at low temperatures can also be determined from the integration of their respective signals, providing the free energy difference (ΔG°) between them. nih.gov

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns. Using a high-resolution mass spectrometer (such as a Q-TOF), the exact mass of the molecular ion [M+H]⁺ or [M]⁺• can be determined, allowing for the calculation of the molecular formula (C₆H₁₁NO₄).

Under electron ionization (EI), the molecular ion would be formed, which could then undergo a series of fragmentation reactions. The fragmentation of cyclic alcohols and nitroalkanes involves characteristic pathways. libretexts.orgnih.gov

Plausible Fragmentation Pathways for this compound:

α-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom in the ring is a common pathway for cyclic ethers.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, especially in the gas phase. libretexts.org

Loss of the Nitro Group: The C-N bond can cleave to lose a nitro radical (•NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da).

Ring Opening and Subsequent Fragmentation: The molecular ion can undergo ring opening followed by further fragmentation to produce a series of smaller ions.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data

| m/z (Calculated) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 161.0688 | [C₆H₁₁NO₄]⁺• | Molecular Ion |

| 144.0661 | [C₆H₁₀O₄]⁺• | Loss of •OH followed by H abstraction |

| 143.0583 | [C₆H₉O₄]⁺ | Loss of H₂O |

| 115.0732 | [C₆H₁₁O₂]⁺ | Loss of •NO₂ |

| 101.0599 | [C₅H₉O₂]⁺ | α-Cleavage with loss of •CH₂NO₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk They are excellent for identifying the presence of specific functional groups. The interpretation of the spectra can be aided by theoretical calculations using methods like Density Functional Theory (DFT). nih.gov

Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3400 | Strong, Broad | Weak | O-H stretch (alcohol) |

| ~2950-2850 | Medium | Strong | C-H stretch (alkane) |

| ~1550 | Very Strong | Medium | N-O asymmetric stretch (nitro group) |

| ~1380 | Strong | Medium | N-O symmetric stretch (nitro group) |

| ~1450 | Medium | Medium | C-H bend |

| ~1100 | Strong | Weak | C-O-C stretch (ether) |

| ~1050 | Strong | Weak | C-O stretch (alcohol) |

The strong, broad absorption around 3400 cm⁻¹ in the IR spectrum would be characteristic of the hydroxyl group's O-H stretch. The very strong IR absorption around 1550 cm⁻¹ is a hallmark of the asymmetric stretch of the nitro group. Raman spectroscopy would be particularly useful for observing the symmetric C-O-C stretching modes of the oxane ring. nsf.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about the intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal packing. researchgate.netmdpi.com

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined.

The data obtained would confirm the connectivity and provide the exact conformation of the oxane ring (e.g., a chair, boat, or twist-boat) in the solid state. It would also reveal the relative stereochemistry of the nitromethyl and hydroxyl groups at C4. Furthermore, the analysis would show how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the hydroxyl and nitro groups.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.30 |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Since this compound is a chiral molecule (with a stereocenter at C4), determining its absolute configuration (R or S) is a critical aspect of its full characterization. While X-ray crystallography on a single crystal of the enantiomerically pure compound can establish the relative and absolute stereochemistry, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration in solution.

These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. The resulting spectrum (a Cotton effect) is highly sensitive to the stereochemistry of the molecule.

For this compound, the nitro group itself can act as a chromophore. The electronic transitions of the nitro group would likely give rise to a CD signal. By comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent DFT) for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized sample can be assigned. This approach has become a reliable tool for the stereochemical elucidation of chiral molecules.

Applications of 4 Nitromethyl Oxan 4 Ol in Organic Synthesis Beyond Direct Derivatization

Utilization as a Versatile Synthon in Complex Molecule Construction

The bifunctional nature of 4-(nitromethyl)oxan-4-ol makes it a valuable synthon in the assembly of complex molecules. The nitro group, a potent electron-withdrawing group, activates the adjacent methylene (B1212753) for deprotonation, allowing it to act as a nucleophile in carbon-carbon bond-forming reactions. nih.govmdpi.comencyclopedia.pub Conversely, the nitro group can be transformed into a variety of other functional groups, including amines, ketones, and oximes, providing latent reactivity that can be unmasked at a later stage of a synthesis. nih.govencyclopedia.pubyoutube.com

The tertiary alcohol functionality can serve as a directing group, a nucleophile, or a precursor to a leaving group. Its presence on the tetrahydropyran (B127337) ring introduces a degree of conformational rigidity and a specific stereochemical environment that can influence the outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound as a Synthon

| Functional Group | Transformation | Resulting Moiety | Potential Application |

| Nitro Group | Reduction | Primary Amine | Formation of amides, carbamates, and N-heterocycles |

| Nitro Group | Nef Reaction | Ketone | Access to α-hydroxy ketones |

| Nitro Group | Michael Addition | Extended Carbon Chain | Elaboration of molecular complexity |

| Tertiary Alcohol | Dehydration | Alkene | Further functionalization via addition reactions |

| Tertiary Alcohol | Etherification | Ether | Modification of solubility and electronic properties |

| Both Groups | Intramolecular Cyclization | Heterocyclic Systems | Synthesis of spirocyclic and fused ring systems |

The strategic combination of these transformations allows for the incorporation of the oxane ring into larger, more complex scaffolds, including those found in natural products and pharmaceutically active compounds.

Employment in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy, step count, and resource utilization. The structure of this compound is well-suited for participation in such reaction sequences.

A plausible cascade involving this compound could be initiated by a Henry reaction with an aldehyde, followed by an intramolecular cyclization. For instance, reduction of the nitro group to an amine would generate a 1,3-aminoalcohol, a key precursor for the synthesis of oxazolidine (B1195125) rings. nih.govresearchgate.netorganic-chemistry.org This transformation could be part of a one-pot sequence, rapidly building molecular complexity.

Another potential domino reaction could involve an initial Michael addition of the nitronate (formed by deprotonation of the nitromethyl group) to an α,β-unsaturated carbonyl compound. organic-chemistry.org The resulting adduct could then undergo an intramolecular reaction, such as a cyclization or rearrangement, triggered by the alcohol or a derivative thereof. Such sequences are powerful tools for the stereoselective construction of highly functionalized cyclic systems. nih.govresearchgate.netnih.gov

Table 2: Hypothetical Cascade Reaction Involving this compound

| Step | Reaction Type | Intermediate | Final Product Moiety |

| 1 | Nitro Group Reduction | 4-(Aminomethyl)oxan-4-ol | - |

| 2 | Condensation with Aldehyde | Hemiaminal | Spiro-oxazolidine |

| 3 | Intramolecular Cyclization | - | Fused Heterocycle |

Role in the Development of Novel Methodologies for Nitro- and Alcohol-Based Transformations

The unique structural features of this compound make it an interesting substrate for the development of new synthetic methodologies. The proximity of the nitro and alcohol groups can lead to novel reactivity and selectivity. For example, intramolecular hydrogen bonding could influence the acidity of the nitromethyl protons or the reactivity of the alcohol.

Research into the transformations of this compound could lead to the discovery of new catalysts or reaction conditions for selective functionalization. For instance, developing a catalyst that can selectively oxidize the tertiary alcohol in the presence of the nitro group, or vice versa, would be a valuable addition to the synthetic chemist's toolbox.

Furthermore, the study of intramolecular reactions of derivatives of this compound, such as intramolecular cyclizations or rearrangements, could provide insights into the factors that control ring formation and stereoselectivity. nih.govresearchgate.net This knowledge can then be applied to the design of new synthetic routes to complex heterocyclic targets.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a promising precursor for a variety of advanced heterocyclic systems, particularly spirocyclic and fused-ring structures.

Reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of various bicyclic systems containing the oxane ring. For example, reaction with a β-keto ester could yield a fused dihydropyridinone, a privileged scaffold in drug discovery. mdpi.com

Perhaps the most intriguing application of this compound is in the synthesis of spiro heterocycles. rsc.orgdkfz.denih.govnih.gov The quaternary carbon atom bearing the alcohol and nitromethyl group is a pre-installed spirocenter. By forming a new ring that incorporates this carbon, a variety of spirocyclic systems can be accessed. For example, conversion of the nitro group to an amino group and subsequent reaction with an epoxide could lead to the formation of a spiro-morpholine derivative.

Table 3: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| Spiro-oxazolidine | Reduction of nitro group, condensation with an aldehyde | 4-(Aminomethyl)oxan-4-ol |

| Fused Pyranopyridine | Transformation of nitro group, reaction with a 1,3-dicarbonyl compound | Functionalized this compound derivative |

| Spiro-lactam | Multi-step sequence involving ring-opening and re-cyclization | - |

| Spiro-morpholine | Reduction of nitro group, reaction with a suitable dielectrophile | 4-(Aminomethyl)oxan-4-ol |

The synthesis of such complex heterocyclic architectures from a relatively simple starting material highlights the significant potential of this compound in modern organic synthesis.

Future Research Directions and Unexplored Avenues for 4 Nitromethyl Oxan 4 Ol Chemistry

Development of Catalytic Asymmetric Synthetic Routes

The synthesis of 4-(nitromethyl)oxan-4-ol via the Henry (nitroaldol) reaction between tetrahydropyran-4-one and nitromethane (B149229) results in a racemic product. The development of catalytic asymmetric methods to access enantiomerically enriched forms of this compound is a critical next step. Such chiral building blocks are of high value, particularly in medicinal chemistry and materials science.

Future research should focus on the exploration of various chiral catalytic systems to control the stereochemical outcome of the Henry reaction. This involves the systematic screening of catalysts and optimization of reaction conditions. Key areas of investigation include:

Chiral Metal Catalysis: The use of chiral metal complexes has proven highly effective for asymmetric Henry reactions. nih.govorganic-chemistry.orgacs.org Research efforts could explore a range of metal-ligand combinations. For instance, copper(I) or copper(II) complexes with chiral ligands such as bisoxazolines, tetrahydrosalen, or those derived from amino alcohols could be investigated. organic-chemistry.orgacs.orgacarindex.com Lanthanide complexes, like those involving Neodymium, have also shown promise in achieving high anti-selectivity in nitroaldol reactions and could be adapted for this system. acs.org

Organocatalysis: Chiral organic molecules can offer a metal-free alternative for asymmetric synthesis. Bifunctional organocatalysts, such as Cinchona alkaloids (e.g., quinine-based squaramides) or chiral diamines, could be employed to activate both the ketone and the nitroalkane, thereby inducing enantioselectivity. nih.govnih.govdiva-portal.org These catalysts often operate through hydrogen bonding interactions, which can be finely tuned to achieve high levels of stereocontrol. acs.orgdiva-portal.org

A systematic approach to catalyst and condition screening would be beneficial, as summarized in the table below.

| Catalyst Type | Chiral Ligand/Catalyst Example | Metal (if applicable) | Potential Advantages | Key Parameters for Optimization |

| Metal Complex | Bisoxazoline (BOX) | Cu(II) | High enantioselectivity reported for α-ketoesters. nih.gov | Solvent, temperature, base additive. |

| Metal Complex | Tetrahydrosalen | Cu(I) | Effective for a broad range of aldehydes. organic-chemistry.org | Ligand structure, metal salt, reaction time. |

| Organocatalyst | Quinine-based Squaramide | N/A | High enantioselectivity and diastereoselectivity in cascade reactions. nih.gov | Solvent polarity, catalyst loading, temperature. |

| Organocatalyst | Cinchona Alkaloid derivative | N/A | Metal-free, readily available, tunable. nih.govacs.org | Catalyst structure (pseudo-enantiomers), additives. |

The successful development of such routes would not only provide access to the enantiomers of this compound but also pave the way for the synthesis of a wide array of chiral derivatives.

Investigation of Photo- and Electrocatalytic Transformations

Modern synthetic methods increasingly rely on photocatalysis and electrocatalysis to achieve transformations under mild and sustainable conditions. The nitro group in this compound is an excellent handle for such reactions, offering pathways to new functional groups that are not easily accessible through traditional thermal methods.

Photocatalytic Reduction: The selective reduction of the nitro group to an amino group is a valuable transformation. Photocatalytic methods using semiconductor materials like TiO₂ or V₂O₅/TiO₂ composites under visible light irradiation could be explored. nih.govacs.org These methods often use green hydrogen donors and proceed under ambient conditions. acs.org Another avenue is the use of molecular photocatalysts for the denitrative alkenylation of nitroalkanes, which could open up pathways to C-C bond formation at the carbon bearing the nitro group. chemrxiv.org

Electrocatalytic Reduction: Electrosynthesis offers a reagent-free method for reduction. The nitro group can be selectively reduced to an amine by controlling the electrode potential and the pH of the electrolyte. acs.org The use of redox mediators, such as polyoxometalates, can enhance selectivity and efficiency, even in the presence of other reducible functional groups. acs.orgnih.govnih.gov This would be particularly useful for the synthesis of 4-(aminomethyl)oxan-4-ol, a valuable building block for pharmaceuticals and ligands.

The following table outlines potential photo- and electrocatalytic transformations for investigation.

| Transformation | Method | Catalyst/Mediator | Potential Product |

| Nitro to Amine | Photocatalysis | V₂O₅/TiO₂ | 4-(Aminomethyl)oxan-4-ol |

| Nitro to Amine | Electrocatalysis | Polyoxometalate | 4-(Aminomethyl)oxan-4-ol |

| Denitrative Alkenylation | Photocatalysis | Iridium or Ruthenium complex | 4-(Alkenyl)oxan-4-ol derivatives |

These investigations would position this compound as a precursor for a new generation of functionalized oxanes accessible through green chemical methods.

Exploration of Bio-Inspired Synthetic Approaches

Biocatalysis and bio-inspired catalysis offer highly selective and environmentally benign synthetic routes. Applying these principles to the synthesis and transformation of this compound could lead to novel and efficient processes.

Enzymatic Henry Reaction: While the chemical synthesis is prevalent, the use of enzymes to catalyze the Henry reaction is a growing field. rsc.org Hydroxynitrile lyases (HNLs) and transglutaminases have shown activity in catalyzing nitroaldol reactions. almacgroup.com Screening a panel of these or engineered enzymes for the reaction between tetrahydropyran-4-one and nitromethane could yield a highly enantioselective biocatalytic route.

DNA-Catalyzed Reactions: Single-stranded DNA has been shown to catalyze the Henry reaction in aqueous media, providing a biocompatible and potentially stereoselective catalytic system. researchgate.netnih.gov Investigating the use of specific DNA aptamers selected for their binding affinity to the transition state of the reaction could lead to a novel catalytic system.

Biosynthesis of Nitro Compounds: Nature utilizes specific enzymatic pathways for the synthesis of nitro-containing natural products. dtic.mil While creating a de novo pathway for this compound is a long-term goal, understanding these natural systems could inspire the design of synthetic enzyme cascades or chemo-enzymatic processes. For example, a multi-enzyme system could be designed to produce the starting materials and then catalyze the final C-C bond formation.

Advanced Materials Applications (excluding direct clinical/pharmacological)

The functional groups of this compound make it an attractive monomer or precursor for the synthesis of advanced materials. Research should be directed towards incorporating this molecule into polymeric structures or using it as a scaffold for functional materials.

Nitro-Functionalized Polymers: The nitro group can be leveraged for its strong electron-withdrawing properties. wikipedia.org Polymers incorporating the this compound motif could be synthesized. For example, after conversion to a diol or other bifunctional monomer, it could be incorporated into polyesters or polyurethanes. The resulting materials could have applications in areas such as:

Gas-Absorbent Materials: Nitro-functionalized porous polymers have shown high selectivity for CO₂ capture due to the strong affinity of the nitro group for the electrophilic CO₂ molecule. acs.org

Sensors for Explosives: Conjugated polymers containing nitro groups are used in fluorescence-based sensors for the detection of other nitroaromatic explosives through fluorescence quenching mechanisms. nih.gov

Energetic Materials: The nitro group is a well-known explosophore. wikipedia.orgnih.gov While this compound itself is unlikely to be a potent energetic material, it could serve as a building block for more complex energetic polymers or plasticizers. The conversion of the alcohol to a nitrate (B79036) ester would significantly increase the energetic content of the molecule. nih.govbaranlab.org

Bioadhesives: Inspired by the adhesive properties of mussel foot proteins, which utilize catechol moieties, functionalizing the oxane scaffold could lead to new adhesive materials. The nitro group can modify the electronic properties and reactivity of adjacent functional groups, potentially enhancing adhesive strength, as has been demonstrated with nitro-functionalized catechols. acs.orgnih.gov

Integration into Flow Chemistry Systems

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. The synthesis of this compound via the Henry reaction is an ideal candidate for translation to a flow process.

Future research should focus on developing a continuous flow synthesis of this compound. This would involve:

Reactor Design: Utilizing packed-bed reactors with a solid-supported base catalyst or microreactors to ensure efficient mixing and heat transfer.

Safety Enhancement: The use of nitromethane, an energetic compound, is significantly safer in flow systems due to the small reaction volumes at any given time. cardiff.ac.uk

Telescoped Reactions: A key advantage of flow chemistry is the ability to couple multiple reaction steps. cardiff.ac.uk A flow system could be designed where the initial Henry reaction is immediately followed by a reduction of the nitro group in a second reactor (e.g., a packed-bed reactor with a hydrogenation catalyst like Pd/C). This would allow for the direct synthesis of 4-(aminomethyl)oxan-4-ol from tetrahydropyran-4-one in a single, continuous process. cardiff.ac.uk

Expansion of Computational Modeling to Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting stereochemical outcomes. diva-portal.orgnih.gov For this compound, computational studies can provide invaluable insights to guide experimental work.

Modeling Asymmetric Catalysis: DFT calculations can be used to model the transition states of the asymmetric Henry reaction with various chiral catalysts. nih.govresearchgate.net This can help to elucidate the origin of enantioselectivity and rationalize the experimental results. By comparing the energies of competing diastereomeric transition states, the most promising catalysts can be identified in silico, saving significant experimental effort. researchgate.net

Reaction Mechanism Elucidation: Computational studies can map out the potential energy surfaces for the various proposed transformations, including photocatalytic and electrocatalytic reactions. This can confirm reaction mechanisms, identify key intermediates, and predict the feasibility of unexplored reaction pathways.

Predicting Material Properties: For applications in materials science, computational models can be used to predict the properties of polymers incorporating the this compound unit. This includes conformational analysis, interaction energies with small molecules (like CO₂), and electronic properties relevant to sensor applications.

Q & A

Q. Key Intermediates :

- 4-Oxan-4-ol : The core scaffold.

- Nitroalkane intermediates : Critical for nitromethyl group incorporation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.